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molecular formula C14H20O3 B8496588 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- CAS No. 53209-24-8

2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl-

Cat. No. B8496588
M. Wt: 236.31 g/mol
InChI Key: KCTHYRRQQNMFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947473

Procedure details

A solution of (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman, prepared as described in Example 1 from 1.0 mole of trimethylhydroquinone, in 1250 ml. of acetone, 1000 ml. of H2O and 8.30 ml. of conc. HCl was heated at reflux under N2. The solvent was removed by distillation until tthe distilling head temperature reached 95°. The suspension was cooled to 70°, diluted with 800 ml. of acetone, cooled to ca. 15° and stripped of solvent at reduced pressure and 30° to ca. 1000 ml. The resulting suspension was cooled, filtered and dried to give (±)-2,6-dihydroxy-2,5,7,8-tetramethylchroman as a grey-tan powder, m.p. 105°-107°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([O:15]C)([CH3:14])[CH2:6][CH2:5]2.CC1C(O)=C(C)C(C)=C(C=1)O.CC(C)=O.Cl>O>[OH:15][C:7]1([CH3:14])[CH2:6][CH2:5][C:4]2[C:9](=[C:10]([CH3:13])[C:11]([CH3:12])=[C:2]([OH:1])[C:3]=2[CH3:17])[O:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation until tthe distilling head temperature
CUSTOM
Type
CUSTOM
Details
reached 95°
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 70°
ADDITION
Type
ADDITION
Details
diluted with 800 ml
TEMPERATURE
Type
TEMPERATURE
Details
of acetone, cooled to ca. 15°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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